molecular formula C25H39N B14490108 2-Hexadecylquinoline CAS No. 65018-39-5

2-Hexadecylquinoline

Cat. No.: B14490108
CAS No.: 65018-39-5
M. Wt: 353.6 g/mol
InChI Key: KPLIFBXFYKYHRF-UHFFFAOYSA-N
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Description

2-Hexadecylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinolines are known for their diverse applications in medicinal and industrial chemistry The structure of this compound consists of a quinoline ring system substituted with a hexadecyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylquinoline typically involves the alkylation of quinoline with a hexadecyl halide. One common method is the Friedländer synthesis, which involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the quinoline ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as sulfuric acid or other strong acids are commonly used to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hexadecylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadecylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Hexadecylquinoline is unique due to the presence of the long hexadecyl chain, which imparts distinct physicochemical properties. This hydrophobic chain can enhance the compound’s ability to interact with lipid membranes, making it a valuable candidate for drug delivery systems and other biomedical applications .

Properties

CAS No.

65018-39-5

Molecular Formula

C25H39N

Molecular Weight

353.6 g/mol

IUPAC Name

2-hexadecylquinoline

InChI

InChI=1S/C25H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22-21-23-18-16-17-20-25(23)26-24/h16-18,20-22H,2-15,19H2,1H3

InChI Key

KPLIFBXFYKYHRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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